molecular formula C8H16ClNO2 B13841092 2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride

2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride

Cat. No.: B13841092
M. Wt: 193.67 g/mol
InChI Key: YTRBLWGSYPGFJU-UHFFFAOYSA-N
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Description

2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane ring and an amine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic dioxane ring. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it has been studied as an agonist for the μ-opioid receptor, which is involved in pain modulation .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxaspiro[4.5]decan-9-amine: The parent compound without the hydrochloride salt.

    Spirocyclic amines: Other spirocyclic compounds with similar structures but different functional groups.

Uniqueness

2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride is unique due to its specific spirocyclic structure and the presence of both dioxane and amine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2,6-dioxaspiro[4.5]decan-9-amine;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7-1-3-11-8(5-7)2-4-10-6-8;/h7H,1-6,9H2;1H

InChI Key

YTRBLWGSYPGFJU-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOC2)CC1N.Cl

Origin of Product

United States

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